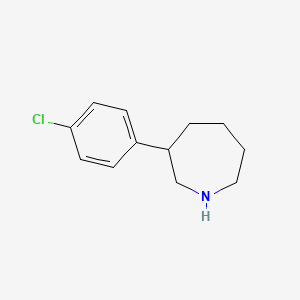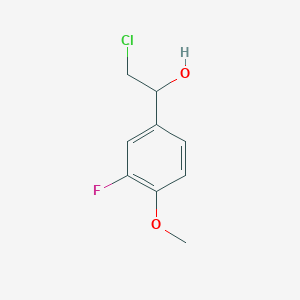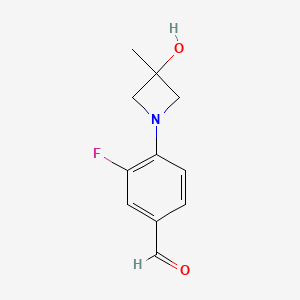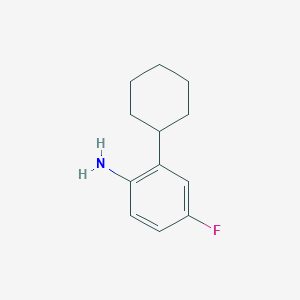
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of aminomethylated naphthalenes This compound is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the Mannich reaction, which is a three-component condensation reaction involving a carbonyl compound, a primary or secondary amine, and formaldehyde. The reaction conditions often include the use of ethanol or methanol as solvents and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenes .
Scientific Research Applications
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
2,6-Dihydroxynaphthalene: Known for its use in biochemical studies and synthesis of oligomers and polymers.
Aminomethyl derivatives of naphthalene: These compounds share similar structural features and reactivity patterns.
Uniqueness: 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydronaphthalenone core provides a versatile scaffold for further functionalization, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3,7,12H2 |
InChI Key |
GQIOWVRKRFEYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(4-Methylphenyl)sulfanyl]methyl)piperidine](/img/structure/B13231816.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol](/img/structure/B13231819.png)
![2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13231826.png)




![Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13231862.png)






